![molecular formula C20H11ClFN3O B2867094 (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(3-chloro-4-fluorophenyl)furan-2-yl)acrylonitrile CAS No. 369634-26-4](/img/structure/B2867094.png)

(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(3-chloro-4-fluorophenyl)furan-2-yl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

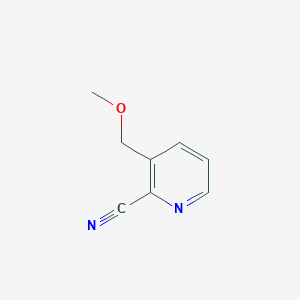

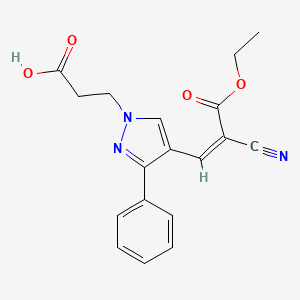

The compound contains several functional groups, including a benzimidazole ring, a furan ring, and an acrylonitrile group. The benzimidazole ring is a fused aromatic ring structure that is found in many biologically active compounds. The furan ring is a five-membered aromatic ring with an oxygen atom. The acrylonitrile group contains a carbon-carbon double bond and a nitrile group, which is a carbon triple-bonded to a nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzimidazole and furan rings are planar due to their aromatic nature. The acrylonitrile group is also planar and would be conjugated with the benzimidazole ring, extending the π-system of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzimidazole ring is relatively stable due to its aromaticity, but it can participate in electrophilic substitution reactions. The furan ring is more reactive due to the presence of the oxygen atom, which can donate electron density into the ring. The acrylonitrile group can undergo addition reactions at the carbon-carbon double bond .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent. The presence of the nitrile group could make it a polar molecule .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Cytotoxic Activities : Compounds similar to "(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(3-chloro-4-fluorophenyl)furan-2-yl)acrylonitrile" have been synthesized with variations in the nitrogen heterocyclic substituents and furan, thiophene, or phenyl rings. These compounds demonstrated in vitro cytotoxic potency against various human cancer cell lines. Structural analysis revealed the importance of the olefinic bond configuration and the sensitivity of biological activity to substituents at specific positions. Certain compounds exhibited significant cytotoxicity, suggesting potential applications in cancer research (Sa̧czewski et al., 2004).

Photoluminescent Properties : New coordination compounds based on substituted imidazo[1,2-a]pyridine ligands, including those with chloro and fluoro substituents, have been developed. These compounds exhibit interesting photoluminescent properties, which could be leveraged in material science for the development of new luminescent materials (Li, Ni, & Yong, 2018).

Potential Biological Activities

Antitumor Evaluation : Benzimidazole derivatives, including those related to acrylonitriles and benzimidazo[1,2-a]quinolines, have been synthesized and evaluated for their antitumor activities in vitro. Crystal structure determination of these compounds supports their potential as antitumor agents, with certain derivatives showing significant activity against tumor cell lines. The interaction with DNA and the importance of the cyano moiety in biological activity were highlighted, underscoring the potential of these compounds in cancer therapy (Hranjec et al., 2010).

Chemical Stability and Interaction

Chemical Stability : The stability of imidazoline resins, which are structurally related to benzimidazole compounds, under alkaline conditions has been studied. These investigations are pertinent to understanding the durability and utility of such compounds in various chemical environments, offering insights into their long-term applications in industrial and scientific research contexts (Schwellnus & Green, 1990).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets in the body. The benzimidazole ring is a common feature in many drugs and can interact with various enzymes and receptors .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could be explored for use in pharmaceuticals, given the presence of the benzimidazole ring. Additionally, its reactivity could be exploited for the synthesis of more complex molecules .

Properties

IUPAC Name |

(Z)-2-(1H-benzimidazol-2-yl)-3-[5-(3-chloro-4-fluorophenyl)furan-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11ClFN3O/c21-15-10-12(5-7-16(15)22)19-8-6-14(26-19)9-13(11-23)20-24-17-3-1-2-4-18(17)25-20/h1-10H,(H,24,25)/b13-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTSWJFRQKEBIZ-LCYFTJDESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)F)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)F)Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-hydroxyethoxy)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2867014.png)

![N-[2-(4-benzylpiperidin-1-yl)sulfonylethyl]benzamide](/img/structure/B2867018.png)

![4-amino-N-[4-(2-thienyl)-2-pyrimidinyl]benzenesulfonamide](/img/structure/B2867019.png)

![Tert-butyl (3aS,6aS)-2-benzyl-3a-cyano-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2867023.png)

![(E)-5-((6-bromobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one](/img/structure/B2867027.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2867030.png)